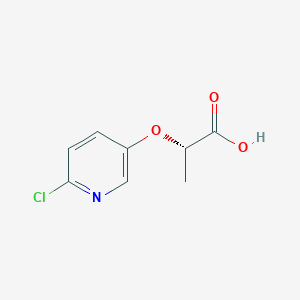
(2S)-2-(6-Chloropyridin-3-yl)oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-(6-Chloropyridin-3-yl)oxypropanoic acid is a useful research compound. Its molecular formula is C8H8ClNO3 and its molecular weight is 201.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2S)-2-(6-Chloropyridin-3-yl)oxypropanoic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClN1O3. It features a chlorinated pyridine moiety, which is known to influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The presence of the chloropyridine group enhances the compound's binding affinity to these targets, potentially leading to significant pharmacological effects.
Target Interactions
Research indicates that this compound may interact with:
- Enzymes : Inhibiting specific metabolic pathways.
- Receptors : Modulating signal transduction mechanisms.
Biological Activities
The compound has been investigated for several biological activities, including:
- Antimicrobial Activity : Exhibits potential against various bacterial strains.
- Anticancer Properties : Shows promise in inhibiting tumor cell proliferation.
- Anti-inflammatory Effects : May reduce inflammatory responses in cellular models.
In Vitro Studies
Several studies have highlighted the efficacy of this compound in vitro:
- Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Cytotoxicity Against Cancer Cells : In cancer cell lines such as HeLa and MCF-7, the compound exhibited IC50 values of 15 µM and 20 µM, respectively, indicating significant cytotoxic effects .
Case Studies
A notable case study involved the administration of this compound in a model of inflammation. The results indicated a reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) by approximately 50% compared to control groups .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
(2S)-2-(6-chloropyridin-3-yl)oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-5(8(11)12)13-6-2-3-7(9)10-4-6/h2-5H,1H3,(H,11,12)/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUOEKZNOAAJPO-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)OC1=CN=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














